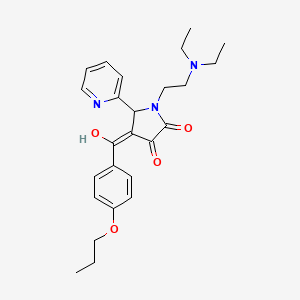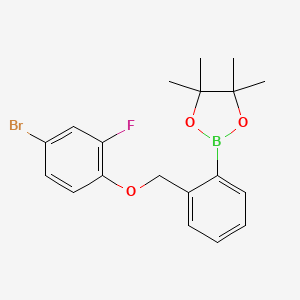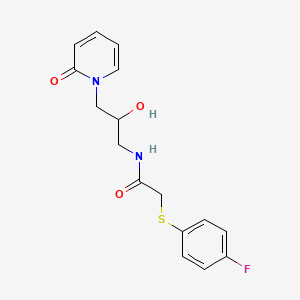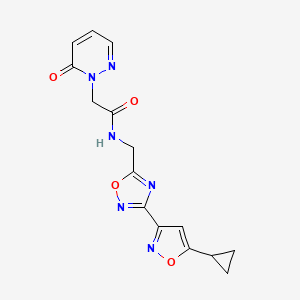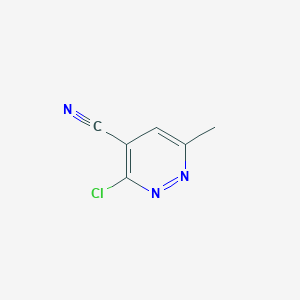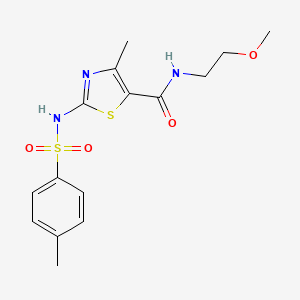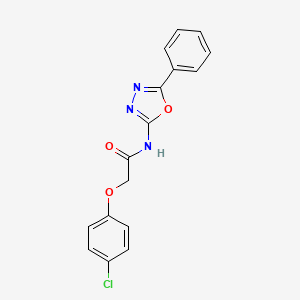
2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is a derivative of 1,3,4-oxadiazole . The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment . The compound “2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide” was found to be a prominent derivative with the highest inhibitory effect against breast cancer cell lines growth (MCF-7 and MDA-MB-231), via in vitro cell lines studies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthetic Routes : Novel synthetic routes have been developed for 1,3,4-oxadiazole derivatives, which are known for their potent α-glucosidase inhibitory potential. These compounds are synthesized through a series of steps starting from basic raw materials, leading to promising drug leads with significant biological activities (Iftikhar et al., 2019).
- Structural Elucidation : Various analytical techniques such as IR, NMR, and mass spectrometry are used to confirm the structures of synthesized compounds. For instance, a series of N-substituted derivatives of 1,3,4-oxadiazole were synthesized and characterized, demonstrating their potential antibacterial and anti-enzymatic activities (Nafeesa et al., 2017).
Biological Activities
- Antimicrobial Properties : Synthesized compounds have been evaluated for their antimicrobial activities. Certain derivatives have shown promising results against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Parikh & Joshi, 2014).
- Enzyme Inhibition : Specific 1,3,4-oxadiazole derivatives exhibit significant inhibitory activities against enzymes such as α-glucosidase, suggesting their potential application in managing conditions like diabetes (Iftikhar et al., 2019).
- Anti-inflammatory and Antithrombotic Activities : Certain 1,3,4-oxadiazole derivatives have been studied for their anti-inflammatory and antithrombotic effects, showing potential for the development of pharmaceutical products aimed at treating inflammatory conditions and thrombosis (Basra et al., 2019).
Molecular Docking and Drug Design
- Ligand-Protein Interactions : Molecular docking studies are conducted to understand how these compounds interact with specific proteins, such as enzymes implicated in disease pathways. This research aids in the design of more effective drugs by targeting specific molecular mechanisms (Al-Ostoot et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-20-19-15(23-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZWOGKZMQBYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2698324.png)
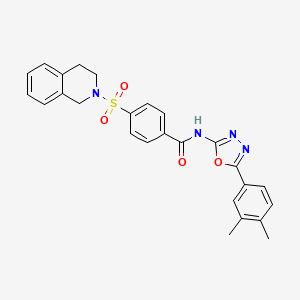

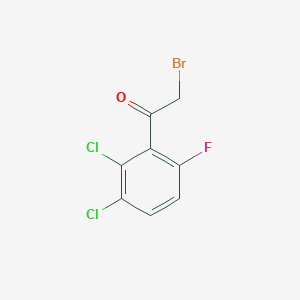
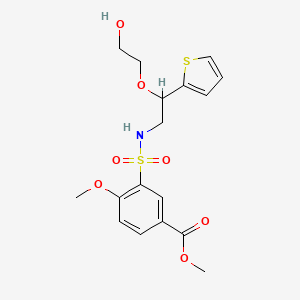
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2698332.png)
![(1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2698336.png)
![[3-(Methoxymethyl)pyridin-4-yl]methanamine](/img/structure/B2698337.png)
